molecular formula C18H16N2O3 B5913707 N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913707
M. Wt: 308.3 g/mol
InChI Key: KNCOVCDGLKVVGL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as DMQX, is a chemical compound that belongs to the class of quinolinecarboxamides. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. DMQX has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptors, blocking the binding of glutamate to the receptor and preventing the influx of calcium ions into the cell. This results in the inhibition of excitatory neurotransmission and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects in the brain. It has been found to reduce the amplitude and frequency of excitatory postsynaptic potentials, decrease the release of glutamate, and inhibit long-term potentiation. N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its high selectivity for AMPA receptors, which allows for precise modulation of glutamatergic signaling. It is also relatively stable and easy to handle compared to other glutamate receptor antagonists. However, one limitation of using N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its short half-life, which requires frequent administration or continuous perfusion in experiments.

Future Directions

There are several potential future directions for the use of N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in scientific research. One area of interest is the development of novel therapeutics for neurodegenerative diseases based on the neuroprotective effects of N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Another direction is the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, the development of more potent and selective AMPA receptor antagonists based on the structure of N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide could lead to new insights into the glutamatergic system and its role in brain function and dysfunction.

Synthesis Methods

N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized through a multistep process that involves the condensation of 2,4-dimethylphenylacetonitrile with ethyl oxalyl chloride, followed by cyclization with ammonia and subsequent hydrolysis. The final product is obtained through recrystallization and purification.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been widely used in scientific research for its ability to selectively block AMPA receptors, which are involved in excitatory neurotransmission in the brain. This makes it a valuable tool for studying the physiological and pathological functions of the glutamatergic system. N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been used in various studies to investigate the role of AMPA receptors in synaptic plasticity, learning and memory, drug addiction, and neurodegenerative diseases.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-10-7-8-13(11(2)9-10)19-17(22)15-16(21)12-5-3-4-6-14(12)20-18(15)23/h3-9H,1-2H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCOVCDGLKVVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

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